4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole nucleus can be synthesized by the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of Piperidine Ring: The benzimidazole core is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or heparanase inhibitor, among other mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperidine and sulfonamide groups.
N,N-dimethylpiperidine-1-sulfonamide: Contains the piperidine and sulfonamide groups but lacks the benzimidazole core.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17(2)21(19,20)18-9-7-11(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDJUUHXJZLTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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